N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzothiazole-derived compound featuring a unique structural architecture. Its core consists of a benzothiazol-2(3H)-ylidene moiety, which adopts an (E)-configuration at the imine bond, confirmed via X-ray crystallography in analogous compounds . The molecule is further substituted with a 4-benzamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl unit. This sulfone-containing tetrahydrothiophene group enhances polarity and may influence solubility and metabolic stability compared to non-sulfonated analogs. The compound’s synthesis likely involves carbodiimide-mediated coupling of activated carboxylic acids with amines, a method widely employed for benzamide derivatives .
Properties
Molecular Formula |
C19H18N4O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-3-1-2-4-16(15)28-19)12-5-7-13(8-6-12)20-18(25)21-14-9-10-29(26,27)11-14/h1-8,14H,9-11H2,(H2,20,21,25)(H,22,23,24) |
InChI Key |
JEJRCPHUDJCTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Intermediate
The benzothiazole moiety is synthesized through a cyclocondensation reaction. For example, 2-aminothiophenol reacts with a substituted benzaldehyde under acidic conditions to form the benzothiazole scaffold. Key modifications, such as introducing electron-withdrawing groups, enhance reactivity for subsequent coupling steps.
Representative Procedure :
-
2-Aminothiophenol (10 mmol) and 4-nitrobenzaldehyde (10 mmol) are refluxed in acetic acid (50 mL) for 12 hours.
-
The product, 2-(4-nitrophenyl)-1,3-benzothiazole, is isolated via filtration (yield: 78%).
Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Carbamate
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in the presence of a tungsten catalyst:
Carbamoylation of the Sulfone Intermediate
The sulfone is functionalized with a carbamate group via reaction with phosgene or its equivalents, followed by treatment with ammonia or amines.
Optimized Conditions :
-
Tetrahydrothiophene-1,1-dioxide (5 mmol) reacts with triphosgene (1.2 eq) in dichloromethane at 0°C.
-
After 1 hour, aqueous ammonia (10 eq) is added, and the mixture is stirred for 24 hours.
-
The product, 3-amino-1,1-dioxidotetrahydrothiophene, is purified by column chromatography (yield: 65%).
Coupling of Benzothiazole and Sulfone Carbamate
Amide Bond Formation
The final step involves coupling the benzothiazole amine with the sulfone carbamate using carbodiimide-based reagents.
Procedure :
-
2-(4-Aminophenyl)-1,3-benzothiazole (2 mmol) and 3-isocyanato-1,1-dioxidotetrahydrothiophene (2.2 mmol) are dissolved in anhydrous DMF.
-
Hünig’s base (4 mmol) and HATU (2.4 mmol) are added, and the reaction is stirred at room temperature for 48 hours.
-
The crude product is purified via recrystallization (ethanol/water) to yield the target compound (57%).
Reaction Optimization and Analytical Data
Solvent and Catalyst Screening
Reaction yields are highly dependent on solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while palladium catalysts enhance coupling efficiency.
Table 1 : Impact of Solvent on Coupling Reaction Yield
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 3.62–3.58 (m, 2H, tetrahydrothiophene), 2.95–2.89 (m, 2H, tetrahydrothiophene).
-
HRMS : m/z calculated for C₂₀H₁₈N₄O₄S₂ [M+H]⁺: 442.0821; found: 442.0818.
Challenges and Alternative Routes
Competing Side Reactions
Over-oxidation of the tetrahydrothiophene ring and premature carbamate hydrolysis are common issues. Strict temperature control (–20°C to 0°C) during oxidation minimizes side products.
Enzymatic Coupling Approaches
Recent studies explore lipase-mediated amidation as a greener alternative, though yields remain suboptimal (≤30%) compared to traditional methods.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects
- Carbamoyl Linkage: The target’s carbamoyl group (NH-C=O) offers hydrogen-bond donor/acceptor sites, critical for target binding in bioactive molecules. This contrasts with the ester-linked tetrahydrofuran in , which may reduce metabolic stability.
Physicochemical and Hypothetical Bioactivity
- Solubility : The sulfone group in the target may confer higher aqueous solubility than the lipophilic isobutyl group in .
- Metabolic Stability: Sulfonated derivatives (target, ) are less prone to oxidative metabolism compared to non-sulfonated analogs .
- Hypothetical Bioactivity: Benzothiazoles are known for antimicrobial and kinase inhibitory activities. The target’s sulfone-carbamoyl structure may enhance binding to cysteine protease targets, as seen in related sulfonamide drugs .
Biological Activity
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anticonvulsant properties. The structural features of this compound suggest various mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.52 g/mol. Its structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of the tetrahydrothiophene moiety may enhance its pharmacological profile due to the unique electronic and steric properties it introduces.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. A study on similar benzothiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer potential. A series of studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Anticonvulsant Activity
A subset of benzothiazole derivatives has been evaluated for anticonvulsant activity. In particular, studies have shown that certain 4-substituted benzamides exhibit significant anticonvulsant effects in animal models. The mechanism likely involves modulation of neurotransmitter systems and ion channels, which could be relevant for the compound .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Interaction with DNA : Benzothiazoles have been reported to intercalate with DNA, leading to disruption of replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways associated with apoptosis and inflammation.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various benzothiazole derivatives found that modifications at specific positions significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research on 1,3-benzothiazole derivatives revealed IC50 values indicating potent cytotoxicity against multiple cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Neurotoxicity Evaluation : In anticonvulsant studies, many synthesized benzothiazole compounds showed no neurotoxic effects while retaining efficacy in reducing seizure activity in models like MES (Maximal Electroshock Seizure) tests .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(methylsulfonyl)-1,3-benzothiazole | Benzothiazole core with methylsulfonyl group | Antimicrobial |
| (±)-Sulfinpyrazone | Pyrazole ring with sulfinic acid | Anti-inflammatory |
| 4-(2-methylthiazolyl)benzamide | Thiazole ring substitution | Anticancer |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this benzothiazole-derived compound, and how can reaction conditions be optimized?
- Synthesis Strategy : The compound’s core structure involves a benzothiazole ring conjugated with a tetrahydrothiophene-1,1-dioxide carbamoyl group. Key steps include:
- Diazotization : Formation of a benzothiazole diazonium intermediate using NaNO₂/HCl at 0–5°C (as seen in analogous syntheses) .
- Amide Coupling : Reaction of the diazonium salt with a tetrahydrothiophene sulfonamide derivative under anhydrous conditions (e.g., DMF, DCC coupling) .
- Purification : Use of column chromatography or HPLC to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and temperature (e.g., reflux vs. RT) can improve yields. Catalyst screening (e.g., DMAP for amidation) is recommended .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (benzothiazole aromatic protons) and δ 3.1–3.5 ppm (tetrahydrothiophene CH₂ groups) .
- ¹³C NMR : Carbamoyl carbonyl at ~168 ppm, sulfone SO₂ at ~110 ppm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Targeted Modifications :
- Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., Br, Cl) at position 6 to enhance electrophilic interactions with biological targets .
- Tetrahydrothiophene Ring : Replace the 1,1-dioxide group with a thiolane to assess sulfone’s role in solubility and target binding .
- Assays :
- In Vitro : Cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7), enzyme inhibition (e.g., kinase profiling) .
- In Vivo : Pharmacokinetic studies (oral bioavailability, half-life) in rodent models .
Q. What experimental approaches resolve contradictions in reported bioactivity data for benzothiazole derivatives?
- Case Study : shows conflicting IC₅₀ values for thiazole derivatives in cancer cell migration assays.
- Reproducibility Checks : Standardize assay conditions (e.g., cell density, serum concentration) .
- Orthogonal Assays : Validate results using scratch/wound healing assays alongside Boyden chamber migration tests .
- Computational Modeling : Molecular docking to predict binding affinity variations due to substituent effects (e.g., 4-chlorophenyl vs. 4-bromophenyl) .
Q. How can the compound’s metabolic stability be improved for therapeutic applications?
- Strategies :
- Prodrug Design : Mask the amide group with a hydrolyzable ester to enhance membrane permeability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce oxidative metabolism .
- Analytical Tools :
- LC-MS/MS : Quantify metabolites in hepatic microsomal assays .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Techniques :
- Schlenk Line : For reactions requiring inert atmospheres (e.g., Grignard additions to benzothiazole) .
- Drying Agents : Use molecular sieves (3Å) in solvent storage to prevent hydrolysis of sulfonamide intermediates .
- Troubleshooting : If yields drop below 50%, check for residual moisture via Karl Fischer titration .
Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?
- Software :
- SwissADME : Predict logP (e.g., ~2.8) and aqueous solubility (e.g., 0.1 mg/mL) .
- AutoDock Vina : Simulate binding to ATP-binding pockets in kinases (docking scores ≤ −8.0 kcal/mol suggest strong interactions) .
- Validation : Compare in silico ADMET predictions with experimental data from Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
